(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Overview
Description
(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a carboxylic acid group and a 2-(2-methylphenyl)-2-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxylic acid group: This step often involves oxidation reactions or the use of carboxylation reagents.
Attachment of the 2-(2-methylphenyl)-2-oxoethyl group: This can be done through Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring or the 2-(2-methylphenyl)-2-oxoethyl group.
Reduction: Reduction reactions can target the carbonyl group in the 2-(2-methylphenyl)-2-oxoethyl moiety.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products may include halogenated derivatives or other substituted compounds.
Scientific Research Applications
(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions.
Comparison with Similar Compounds
(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: shares structural similarities with other cyclopentane derivatives and aromatic ketones.
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness:
- The unique combination of the cyclopentane ring, carboxylic acid group, and 2-(2-methylphenyl)-2-oxoethyl group gives this compound distinct chemical properties and potential applications that are not shared by its analogs.
Properties
IUPAC Name |
(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-4-2-3-5-13(10)14(16)9-11-6-7-12(8-11)15(17)18/h2-5,11-12H,6-9H2,1H3,(H,17,18)/t11-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITDSPRZKAIGJU-NEPJUHHUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2CCC(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149943 | |
Record name | rel-(1R,3S)-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-24-4 | |
Record name | rel-(1R,3S)-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3S)-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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